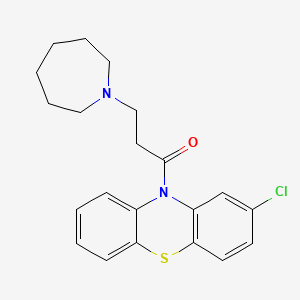

3-(azepan-1-yl)-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one

Description

The compound 3-(azepan-1-yl)-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one is a phenothiazine derivative featuring a propan-1-one backbone substituted with a 2-chlorophenothiazine moiety and an azepan-1-yl group. Phenothiazines are heterocyclic compounds known for their diverse pharmacological activities, including antipsychotic and antihistaminic effects. The azepane (a seven-membered nitrogen-containing ring) and chloro substituents likely influence its physicochemical properties, such as lipophilicity and binding affinity to biological targets.

Propriétés

Formule moléculaire |

C21H23ClN2OS |

|---|---|

Poids moléculaire |

386.9 g/mol |

Nom IUPAC |

3-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)propan-1-one |

InChI |

InChI=1S/C21H23ClN2OS/c22-16-9-10-20-18(15-16)24(17-7-3-4-8-19(17)26-20)21(25)11-14-23-12-5-1-2-6-13-23/h3-4,7-10,15H,1-2,5-6,11-14H2 |

Clé InChI |

YHYYDZMHTBAZOJ-UHFFFAOYSA-N |

SMILES canonique |

C1CCCN(CC1)CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine core The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur

The 1-azepanyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 1-azepanamine with a suitable acylating agent, such as 3-chloropropionyl chloride, to form the 3-(1-azepanyl)propanoyl intermediate. This intermediate is then coupled with the chlorinated phenothiazine core under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of 10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.

Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted phenothiazine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; reactions are performed in polar solvents like dimethylformamide or acetonitrile, often under basic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced phenothiazine derivatives

Substitution: Substituted phenothiazine derivatives

Applications De Recherche Scientifique

10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine has a wide range of scientific research applications:

Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its potential as a biochemical probe.

Medicine: Investigated for its pharmacological properties, particularly its potential as an antipsychotic and antiemetic agent. Its unique structure allows it to interact with specific receptors in the central nervous system.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in organic electronics and photovoltaic devices.

Mécanisme D'action

The mechanism of action of 10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound primarily targets dopamine receptors in the central nervous system, which are implicated in the regulation of mood, behavior, and cognition.

Pathways Involved: By binding to dopamine receptors, the compound modulates dopaminergic signaling pathways, leading to its antipsychotic effects. It may also interact with other neurotransmitter systems, such as serotonin and norepinephrine, contributing to its overall pharmacological profile.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-(azepan-1-yl)-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one and related compounds:

*Estimated logP based on structural similarity to .

Key Findings:

Structural Variations: The target compound distinguishes itself with the azepane group, a larger, cyclic amine that may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents like dimethylamine in .

Physicochemical Properties: The target compound is predicted to have high lipophilicity (logP ~5.2), similar to ’s analog (logP 5.18). This may improve membrane permeability but could limit aqueous solubility .

Biological Implications: Hydrazinyloxy derivatives (e.g., ME-3 in ) exhibit antimicrobial activity, but their pyrazoline core differs significantly from the phenothiazine scaffold, limiting direct comparison . The dimethylamine analog () shares a phenothiazine-propylamine structure with clinical antipsychotics, suggesting the target compound’s azepane group could modulate receptor selectivity or duration of action .

Activité Biologique

The compound 3-(azepan-1-yl)-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one is a complex organic molecule that combines a phenothiazine core with an azepane ring. This unique structural combination suggests a diverse range of biological activities, particularly in the fields of psychiatry and neurology. The phenothiazine moiety is well-known for its pharmacological properties, including antipsychotic, antibacterial, and antitumor effects.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 334.86 g/mol. The presence of the azepane ring may enhance its solubility and interaction with various biological targets.

Antipsychotic Effects

Phenothiazines are primarily recognized for their antipsychotic properties. Research indicates that derivatives of phenothiazine can interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders. Studies have shown that modifications in the structure of phenothiazine derivatives can significantly affect their pharmacodynamics and therapeutic efficacy .

Antitumor Activity

Phenothiazine-related compounds, including the one , have demonstrated antitumor activity against various cancer cell lines. For instance, studies have reported that specific phenothiazines exhibit cytotoxic effects on HEp-2 tumor cells, with varying degrees of potency depending on the substituents at different positions on the phenothiazine nucleus. The presence of chlorine at the 2-position has been associated with reduced activity compared to trifluoromethyl substitutions .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies indicate that it exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The effectiveness of these compounds often correlates with their structural characteristics, which influence their ability to penetrate bacterial membranes and inhibit growth .

The biological activity of 3-(azepan-1-yl)-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one is likely mediated through several mechanisms:

- Dopamine Receptor Interaction : Compounds with phenothiazine structures typically act as antagonists at dopamine D2 receptors, which is pivotal in their antipsychotic effects.

- Inhibition of Cell Proliferation : In cancer cells, these compounds may induce apoptosis or inhibit proliferation through interaction with cellular signaling pathways.

- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of various phenothiazine derivatives against HEp-2 cells. The findings suggested that substitutions at the 2-position significantly influenced cytotoxicity, with some derivatives showing TCID50 values as low as 6.3 µg/mL, indicating potent activity .

Study 2: Antibacterial Activity

Research conducted on a series of phenothiazine derivatives demonstrated notable antibacterial effects against Staphylococcus aureus and Bacillus subtilis, with some compounds exhibiting equipotent activity compared to standard antibiotics .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.